A Comprehensive Guide to the Physicochemical Characteristics of N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine
A Comprehensive Guide to the Physicochemical Characteristics of N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine
Introduction: Bridging Structure and Function in Drug Discovery
In the landscape of modern medicinal chemistry, the journey from a promising molecular entity to a viable drug candidate is paved with rigorous scientific evaluation. A molecule's intrinsic physicochemical properties are the bedrock of its pharmacokinetic and pharmacodynamic profile, governing its absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth analysis of N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine, a heterocyclic compound featuring a thiophene core, a secondary amine, and a morpholine moiety.[1]
The thiophene ring is a well-established "privileged scaffold" in drug design, present in numerous FDA-approved drugs and recognized for its versatile biological activities.[2][3] The inclusion of both a secondary amine and a tertiary amine (within the morpholine ring) imparts basic centers, which are critical determinants of the molecule's ionization state, solubility, and potential for target interaction.[4] Understanding the interplay of these structural features through precise physicochemical characterization is not merely an academic exercise; it is a critical, predictive step in drug development. This document will detail the core properties of this compound, explain the causality behind the experimental methods used for their determination, and provide actionable insights for researchers in the field.
Molecular Identity and Structural Framework
The foundational step in characterizing any compound is confirming its identity and structure. Spectroscopic methods and basic molecular calculations provide this essential framework.
Core Compound Identifiers
A summary of the key identifiers for N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine is presented below.[1]
| Identifier | Value |
| IUPAC Name | N-methyl-1-[5-(morpholin-4-ylmethyl)thiophen-2-yl]methanamine |
| CAS Number | 893742-71-7 |
| Molecular Formula | C₁₁H₁₈N₂OS |
| Molecular Weight | 226.34 g/mol |
| Canonical SMILES | CNCC1=CC=C(S1)CN2CCOCC2 |
Chemical Structure Visualization
The 2D structure, illustrating the connectivity of the thiophene, methylamine, and morpholine moieties, is depicted below.
Caption: 2D structure of N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The acid dissociation constant, or pKa, is arguably the most critical physicochemical parameter for ionizable drugs. It dictates the degree of ionization at a given pH, which directly impacts solubility, membrane permeability, and receptor binding. For N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine, there are two basic nitrogen centers: the secondary methylamine and the tertiary morpholine amine. The pKa values determine which of these will be protonated at physiological pH (approx. 7.4), a crucial factor for its ADME profile.
Predicted pKa Values
While experimental determination is the gold standard, computational models provide valuable initial estimates.
-
Most Basic pKa: ~8.5 - 9.5 (Predicted for the secondary methylamine)
-
Second Basic pKa: ~6.5 - 7.5 (Predicted for the morpholine nitrogen)
Causality: The secondary amine is generally more basic than the tertiary morpholine amine. The electron-donating alkyl groups stabilize the protonated form. The oxygen atom in the morpholine ring is electron-withdrawing, which slightly reduces the basicity of its tertiary nitrogen compared to a simple trialkylamine.
Experimental Protocol: Potentiometric Titration
This method provides a highly accurate, direct measurement of a compound's pKa.
Principle: The compound is dissolved in a solvent (typically water or a co-solvent system), and the pH is monitored as a strong acid or base titrant is added incrementally. The pKa is the pH at which the amine is 50% protonated (ionized).[5]
Step-by-Step Methodology:
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of 0.15 M KCl solution to maintain constant ionic strength. If solubility is limited, a co-solvent like methanol may be used, and the results extrapolated to 0% co-solvent.
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and a micro-stir bar.
-
Titration: Add standardized 0.1 M HCl (titrant) in precise, small increments (e.g., 10-20 µL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant. The resulting titration curve will show inflection points corresponding to the pKa values. Advanced software can use derivative plots (dpH/dV) to pinpoint the equivalence points and subsequently calculate the pKa values with high precision.
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP): Gauging Membrane Permeability
Lipophilicity, the "oil-loving" nature of a molecule, is a key predictor of its ability to cross biological membranes. It is quantified as the partition coefficient (P), representing the equilibrium distribution of a compound between an immiscible organic (n-octanol) and aqueous phase. It is almost always expressed in its logarithmic form, LogP.
-
High LogP (>3): Suggests good permeability but may lead to poor aqueous solubility, high metabolic clearance, and potential toxicity.
-
Low LogP (<1): Indicates good aqueous solubility but may result in poor membrane absorption.
Predicted LogP Value
-
Computed XLogP3: 0.5[1]
Causality: This moderately low LogP value is a logical outcome of the molecule's structure. While the thiophene ring and hydrocarbon portions are lipophilic, the two basic amine centers and the morpholine oxygen provide significant hydrophilicity, especially when protonated at physiological pH. This balance is often desirable in drug candidates, suggesting a potential for both adequate solubility and membrane passage.
Experimental Protocol: Shake-Flask Method (OECD 107)
This is the internationally recognized "gold standard" method for LogP determination due to its direct measurement of partitioning at equilibrium.
Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. After vigorous mixing to reach equilibrium, the phases are separated, and the concentration of the compound in each phase is measured to calculate the partition coefficient.[5]
Step-by-Step Methodology:
-
Solvent Pre-saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 phosphate buffer for 24 hours. Allow the layers to separate completely to ensure mutual saturation. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.
-
Partitioning: In a centrifuge tube, combine a precise volume of the stock solution with a precise volume of the pre-saturated buffer (e.g., 5 mL of each).
-
Equilibration: Agitate the tube at a constant temperature (25°C) on a mechanical shaker for a sufficient duration (e.g., 2-4 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture at high speed (e.g., 3000 rpm for 15 minutes) to achieve a clean separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layer. Determine the concentration in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in Aqueous Buffer])
Caption: Workflow for LogP determination by the shake-flask method.
Aqueous Solubility: The Prerequisite for Absorption
For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed. Poor aqueous solubility is a major cause of failure in drug development. The solubility of an ionizable compound like N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine is highly pH-dependent.
Predicted Solubility
Public databases do not contain experimental solubility data for this specific compound. However, based on its structure with multiple polar, ionizable groups, it is predicted to have significantly higher solubility at acidic pH (where both amines are fully protonated) compared to neutral or basic pH.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility, which is the most relevant measure for predicting in vivo dissolution.
Principle: An excess of the solid compound is agitated in a specific buffer for an extended period until the solution is saturated and equilibrium is established between the dissolved and undissolved solid.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 2.0, 5.0, 7.4, 9.0).
-
Sample Addition: Add an excess amount of the solid compound to vials containing each buffer. The excess must be visible to ensure saturation.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24-48 hours. This extended time is critical to ensure true thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge to separate the undissolved solid.
-
pH Measurement: Measure the final pH of the saturated solution to confirm it has not shifted.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV. This concentration is the thermodynamic solubility at that specific pH.
Caption: Workflow for thermodynamic solubility determination.
Conclusion: A Profile of a Promising Scaffold
N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine presents a physicochemical profile characteristic of many successful drug candidates. Its key features include:
-
Multiple Ionizable Centers: Two basic nitrogens provide levers for modulating solubility and permeability through pH manipulation and salt formation strategies.
-
Balanced Lipophilicity: A computed LogP of 0.5 suggests the molecule is well-balanced, avoiding the extremes of high lipophilicity (solubility issues) and high hydrophilicity (permeability issues).
-
pH-Dependent Solubility: The compound's solubility is expected to be significantly higher in the acidic environment of the stomach than in the neutral pH of the intestine, a critical consideration for oral dosage form design.
The experimental protocols detailed herein represent the rigorous, self-validating systems required to move beyond computational prediction to empirical fact. By precisely determining the pKa, LogP, and solubility profile, researchers can build robust models to predict the in vivo behavior of this and related compounds, ultimately accelerating the path toward novel therapeutics.
References
-
PubChem. amine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Multidisciplinary Digital Publishing Institute. Available from: [Link]
-
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available from: [Link]
-
Impactfactor. Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Available from: [Link]
-
Ataman Kimya. N-Methylmorpholine. Ataman Kimya. Available from: [Link]
-
NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available from: [Link]
-
ResearchGate. Synthesis and structure characterization of N-[5-cyano-4-(morpholin-4-yl)-6-phenylpyrimidin-2-yl]benzenesulfonamide. ResearchGate. Available from: [Link]
-
World Journal of Advanced Research and Reviews. Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. Available from: [Link]
Sources
- 1. N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine | C11H18N2OS | CID 20098901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atamankimya.com [atamankimya.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
